molecular formula C19H17N3S B416319 12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),3,5,7,9,14,21-octaen-4-amine

12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),3,5,7,9,14,21-octaen-4-amine

Cat. No.: B416319
M. Wt: 319.4g/mol
InChI Key: VMXNLXVSRODPEV-UHFFFAOYSA-N
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Description

9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine is a complex organic compound with a unique structure that combines elements of cycloheptane, pyridine, thieno, and isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:

    Cyclization Reactions: The formation of the cycloheptane ring is achieved through cyclization reactions involving appropriate precursors.

    Amination Reactions: Introduction of the amine group is carried out using amination reactions, often employing reagents such as ammonia or amines under controlled conditions.

    Thieno Ring Formation: The thieno ring is introduced through reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
  • ®-3-chloro-10-methyl-9,10,11,12-tetrahydro-8H-[1,4]diazazepino[5’,6’:4,5]thieno[3,2-f]quinoline-8-one

Uniqueness

What sets 9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine apart is its unique combination of structural elements, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3S

Molecular Weight

319.4g/mol

IUPAC Name

12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),3,5,7,9,14,21-octaen-4-amine

InChI

InChI=1S/C19H17N3S/c20-18-13-8-5-4-7-12(13)17-16(22-18)14-10-11-6-2-1-3-9-15(11)21-19(14)23-17/h4-5,7-8,10H,1-3,6,9H2,(H2,20,22)

InChI Key

VMXNLXVSRODPEV-UHFFFAOYSA-N

SMILES

C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(C5=CC=CC=C54)N

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(C5=CC=CC=C54)N

Origin of Product

United States

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